6-Aminoisoquinoline

Descripción

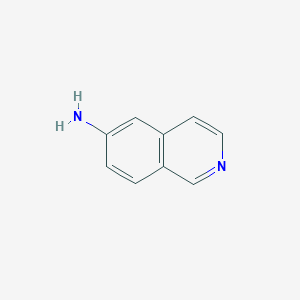

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

isoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFCTYXFMDWFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343315 | |

| Record name | 6-Aminoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23687-26-5 | |

| Record name | 6-Aminoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Isoquinolinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6NQZ58UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Aminoisoquinoline: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound. It is intended to be a valuable resource for professionals in research and development, particularly those engaged in drug discovery and medicinal chemistry. This document includes key identification and physical data, detailed experimental protocols for its synthesis, and visualizations of its chemical structure and synthetic pathways.

Core Chemical and Physical Properties

This compound is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active compounds.[1] Its chemical and physical properties are summarized below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | isoquinolin-6-amine[2][3][4] |

| CAS Number | 23687-26-5[2][5][6][7] |

| Molecular Formula | C₉H₈N₂[2][3][5][7][8] |

| SMILES | Nc1ccc2cnccc2c1 |

| InChI | InChI=1S/C9H8N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H,10H2[2][3] |

| InChIKey | NGFCTYXFMDWFRQ-UHFFFAOYSA-N[2][3][4][7] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 144.17 g/mol [2][3][5][7][8] |

| Appearance | Light brown crystalline solid[5][6] |

| Solubility | Soluble in DMSO[7] |

| Storage Conditions | Store in a dry, dark place at 0 - 4 °C for short-term storage or -20 °C for long-term storage.[7] |

Chemical Structure

The structure of this compound consists of an isoquinoline (B145761) core with an amino group substituted at the 6-position.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-amino-isoquinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | High Purity | For Research Use [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 23687-26-5 [chemicalbook.com]

- 7. This compound | CAS 23687-26-5 | Sun-shinechem [sun-shinechem.com]

- 8. This compound(23687-26-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 6-Aminoisoquinoline (CAS: 23687-26-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Aminoisoquinoline, a pivotal chemical intermediate in organic synthesis and medicinal chemistry. It details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of therapeutic agents.

Core Physicochemical Properties

This compound is a solid organic compound recognized as a valuable building block in the synthesis of complex molecules.[1] Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 23687-26-5 | [2][3] |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [2][4] |

| Melting Point | 211-212 °C | [2][5] |

| Boiling Point | 343.1±15.0 °C (Predicted) | [2] |

| Density | 1.210±0.06 g/cm³ (Predicted) | [2][5] |

| pKa | 7.10±0.10 (Predicted) | [2][5] |

| Appearance | Light yellow to brown solid/crystalline powder | [1][2] |

| Solubility | Sparingly soluble in DMSO and Methanol; Slightly soluble in DMF. | [2][5] |

| Storage | Room temperature, in a dark place under an inert atmosphere. | [2][6] |

Synthesis of this compound

The compound is commonly synthesized from 6-bromoisoquinoline. The process involves a high-temperature reaction in an autoclave.

Experimental Protocol: Synthesis from 6-Bromoisoquinoline

This protocol describes a general procedure for the synthesis of this compound.[2][7]

-

Reaction Setup : In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia (B1221849) solution, and 10.8 g of copper (II) sulfate (B86663) pentahydrate.[2][7]

-

Reaction Conditions : Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.[2][7]

-

Work-up : After the reaction, cool the vessel to room temperature. Pour the reaction solution into 250 mL of a 10% aqueous sodium hydroxide (B78521) solution.[2][7]

-

Extraction : Perform an extraction with ethyl acetate (B1210297) (5 x 100 mL).[2][7]

-

Purification : Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate the solution.[2][7]

-

Final Product : Suspend the resulting crude product in dichloromethane (B109758) and filter to obtain light brown crystalline this compound. The typical yield is around 85%.[2][7]

Applications in Drug Discovery and Research

This compound is a versatile intermediate with significant applications in the pharmaceutical industry.[1] Its unique structure serves as a scaffold for developing novel therapeutic agents.

-

Kinase Inhibitors : The this compound moiety is a core component in the synthesis of various kinase inhibitors.[8][9] These compounds are investigated for the treatment of diseases characterized by abnormal cell growth, such as cancer, and for eye diseases like glaucoma.[8][10]

-

Glaucoma Treatment : It is a key intermediate in the preparation of Netarsudil, a Rho kinase inhibitor used for the management of glaucoma and high intraocular pressure.[2][5]

-

TRPV1 Antagonists : The compound is used as a reactant to prepare highly potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are targets for pain and inflammation therapies.[2][5]

-

Fluorescent Probes : Researchers utilize this compound in the creation of fluorescent probes for biological imaging, enabling the real-time visualization of cellular processes.[1]

Biological Activity and Mechanism of Action

The primary biological significance of this compound derivatives lies in their activity as kinase inhibitors.[8] Kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By inhibiting specific kinases, these compounds can block aberrant signaling pathways, thereby preventing disease progression.

Experimental Protocol: General Workflow for Kinase Inhibition Assay

To evaluate the efficacy of a novel this compound derivative as a kinase inhibitor, a standard in vitro kinase assay is typically performed.

-

Compound Preparation : Prepare a stock solution of the test compound (e.g., a this compound derivative) in DMSO. Create a series of dilutions to test a range of concentrations.

-

Assay Reaction : In a microplate well, combine the kinase enzyme, its specific substrate (often a peptide), and ATP in an appropriate assay buffer.

-

Incubation : Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO). Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.

-

Detection : Stop the reaction and measure the amount of substrate phosphorylation. This is often done using methods like fluorescence, luminescence, or radioactivity, depending on the assay format.

-

Data Analysis : Plot the kinase activity against the compound concentration. Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 23687-26-5 [chemicalbook.com]

- 3. This compound | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-amino-isoquinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound CAS-no-23687-26-5 - Career Henan Chemical Co. [coreychem.com]

- 6. 23687-26-5|this compound|BLD Pharm [bldpharm.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. US8455647B2 - this compound compounds - Google Patents [patents.google.com]

- 9. US9840468B1 - Methods for the preparation of this compound - Google Patents [patents.google.com]

- 10. US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of 6-Aminoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoisoquinoline is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique isoquinoline (B145761) scaffold, coupled with a reactive primary amino group, makes it a versatile intermediate in medicinal chemistry and materials science. Notably, it is a key precursor in the synthesis of Netarsudil, a Rho kinase inhibitor approved for the treatment of glaucoma.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.

This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and visual representations of relevant pathways and workflows.

Core Physical Properties

The physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 211-212 °C | [1][4] |

| 214-216 °C | [2] | |

| Boiling Point (Predicted) | 343.1 ± 15.0 °C | [1][4] |

| pKa (Predicted) | 7.10 ± 0.10 | [1] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | Slightly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

¹H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum provides detailed information about the hydrogen atoms within the molecule.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference(s) |

| 5.54 | Broad single peak | - | 2H (-NH₂) | [1] |

| 6.58 | Single peak | - | 1H | [1] |

| 7.00 | Double peak | 9.0 | 1H | [1] |

| 7.35 | Double peak | 5.5 | 1H | [1] |

| 7.75 | Double peak | 5.5 | 1H | [1] |

| 7.75 | Double peak | 9.0 | 1H | [1] |

| 8.32 | Double peak | 5.5 | 1H | [1] |

| 8.98 | Single peak | - | 1H | [1] |

Solvent: CDCl₃

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in the heating block of the melting point apparatus or immersed in the oil bath of a Thiele tube.[2][5]

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[2]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[6]

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Thiele tube or other heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Liquid sample of this compound (melted)

Procedure:

-

A small amount of molten this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[1]

-

The test tube is attached to a thermometer and heated in a Thiele tube or other suitable heating bath.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., HCl)

-

Standardized solution of a strong base (e.g., NaOH)

-

Solution of this compound in a suitable solvent (e.g., 50% ethanol-water)[9]

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent mixture in a beaker.

-

The pH electrode is calibrated and immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid, recording the pH after each addition of titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve. The volume of titrant at the half-equivalence point is then found.

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid of this compound.[10]

Solubility Determination

Objective: To qualitatively determine the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Spatula

-

Solvents (e.g., water, DMF, DMSO, methanol, 5% HCl, 5% NaOH)

Procedure:

-

A small, measured amount (e.g., 10 mg) of this compound is placed into a test tube.

-

A small volume (e.g., 1 mL) of the solvent is added to the test tube.[11]

-

The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the solid has not dissolved, the mixture can be gently warmed to assess temperature effects on solubility.

-

Observations are recorded as soluble, slightly soluble, sparingly soluble, or insoluble.[12][13]

¹H-NMR Spectroscopy

Objective: To obtain the ¹H-NMR spectrum of this compound for structural confirmation.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Sample of this compound

Procedure:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

The ¹H-NMR spectrum is acquired using appropriate pulse sequences and acquisition parameters.

-

The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction) and the chemical shifts, multiplicities, and coupling constants are analyzed.[14]

Signaling Pathway and Synthetic Workflow

This compound is a crucial intermediate in the synthesis of Netarsudil, a drug that targets the Rho-associated protein kinase (ROCK) signaling pathway to lower intraocular pressure.

Netarsudil's Mechanism of Action: The ROCK Signaling Pathway

Netarsudil functions by inhibiting ROCK, which leads to the relaxation of the trabecular meshwork in the eye. This relaxation increases the outflow of aqueous humor, thereby reducing intraocular pressure.[15][16]

Caption: Mechanism of action of Netarsudil via inhibition of the ROCK signaling pathway.

Synthetic Workflow for Netarsudil from this compound

The synthesis of Netarsudil involves the coupling of a chiral β-amino acid derivative with this compound.[17][18]

Caption: Simplified synthetic workflow for Netarsudil highlighting the role of this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. che.hw.ac.uk [che.hw.ac.uk]

- 15. ijbcp.com [ijbcp.com]

- 16. dovepress.com [dovepress.com]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

An In-depth Technical Guide to the Solubility of 6-Aminoisoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-aminoisoquinoline in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information. Furthermore, it details standardized experimental protocols for accurately determining the solubility of this compound, which are essential for applications in drug discovery, chemical synthesis, and material science.

Qualitative Solubility Data

This compound is a solid at room temperature.[1][2] Its solubility in various organic solvents has been described qualitatively. The following table summarizes the available information.

| Solvent | Qualitative Solubility | Source |

| Dimethylformamide (DMF) | Slightly Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [1][2] |

| Methanol | Slightly Soluble | [1][2] |

Note: The terms "slightly soluble" and "sparingly soluble" are qualitative descriptors and indicate that the compound does not dissolve to a large extent in these solvents under standard conditions.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, standardized experimental protocols are necessary. The two primary methods for determining the solubility of a solid organic compound are the thermodynamic (equilibrium) shake-flask method and the kinetic solubility assay.

The shake-flask method is considered the gold standard for determining equilibrium solubility, which represents the concentration of a compound in a saturated solution when excess solid is in equilibrium with the solution.[3][4]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent (e.g., Methanol, DMF, DMSO) in a sealed, inert glass vial.

-

Ensure enough solid is added to maintain a visible excess throughout the experiment.[3]

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator.

-

The equilibration time is critical and should be sufficient to ensure equilibrium is reached. This can range from 24 to 72 hours.[4][5] It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

Quantification:

-

Carefully take an aliquot of the clear, saturated filtrate.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

The solubility is typically expressed in units such as mg/mL, µg/mL, or mol/L.

-

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics from a high-concentration stock solution, typically in DMSO.[6][7] This method is faster and more amenable to high-throughput screening.[5]

Methodology (Nephelometric Assay):

-

Preparation of Stock Solution:

-

Assay Procedure:

-

Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[8]

-

Add the desired organic solvent (or aqueous buffer for aqueous kinetic solubility) to the wells to create a dilution series. The final concentration of DMSO should be kept low (typically ≤ 2%) to minimize its co-solvent effect.[6]

-

Mix the solutions thoroughly and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.[8]

-

-

Detection of Precipitation:

Visualizations: Workflows and Logical Relationships

The following diagram illustrates the general workflow for determining the solubility of this compound using both thermodynamic and kinetic methods.

Caption: General experimental workflow for solubility determination.

This compound serves as a critical building block, or scaffold, in medicinal chemistry for the synthesis of more complex, biologically active molecules.[9] Its derivatives are particularly significant in the development of kinase inhibitors.

Caption: Role of this compound as a scaffold in drug discovery.

While this compound is not a direct modulator of the Wnt pathway, its derivatives are explored in therapeutic areas where Wnt signaling is relevant.[10] Understanding this pathway provides context for the broader applications of compounds synthesized from this scaffold. The canonical Wnt pathway is crucial for cell proliferation, differentiation, and survival.[11]

Caption: Simplified overview of the canonical Wnt signaling pathway.

References

- 1. This compound CAS#: 23687-26-5 [m.chemicalbook.com]

- 2. This compound CAS-no-23687-26-5 - Career Henan Chemical Co. [coreychem.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. This compound | High Purity | For Research Use [benchchem.com]

- 10. Wnt signaling is involved in 6-benzylthioinosine-induced AML cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Aminoisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Aminoisoquinoline, a pivotal intermediate in the synthesis of various pharmaceutical compounds. This document presents available experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the NMR, IR, and MS data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.98 | s | - | H-1 |

| 8.32 | d | 5.5 | H-3 |

| 7.75 | d | 5.5 | H-4 |

| 7.75 | d | 9.0 | H-8 |

| 7.35 | d | 5.5 | H-5 |

| 7.00 | dd | 9.0, 2.5 | H-7 |

| 6.58 | d | 2.5 | H-5 |

| 5.54 | br s | - | -NH₂ |

Solvent: CDCl₃ Data sourced from ChemicalBook.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-1 |

| 147.5 | C-6 |

| 142.8 | C-3 |

| 135.2 | C-8a |

| 129.5 | C-8 |

| 124.0 | C-4a |

| 121.8 | C-5 |

| 119.5 | C-4 |

| 108.2 | C-7 |

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 - 3300 | N-H stretch (amine) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1625 - 1600 | C=C stretch (aromatic) |

| 1580 - 1550 | N-H bend (amine) |

| 1500 - 1400 | C=C stretch (aromatic) |

| 1350 - 1250 | C-N stretch (aromatic amine) |

| 900 - 675 | C-H out-of-plane bend (aromatic) |

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular ion) |

| 117 | [M-HCN]⁺ |

| 116 | [M-H₂CN]⁺ |

Data sourced from PubChem and SpectraBase.[2][3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The solution height should be approximately 4-5 cm.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using standard acquisition parameters.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single-line resonances for each unique carbon atom.

IR Spectroscopy (Thin Solid Film Method)

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

-

A dilute solution of this compound is prepared in a volatile organic solvent.

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector measures the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

A Comprehensive Technical Guide to 6-Aminoisoquinoline: Physical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 6-Aminoisoquinoline, with a focus on its melting and boiling points. It also details a common experimental protocol for the determination of its melting point and outlines its synthesis, a critical process for its application as a key intermediate in pharmaceutical development.

Physicochemical Data of this compound

The accurate determination of physical constants such as melting and boiling points is fundamental for the identification and purity assessment of chemical compounds. This compound is a solid at room temperature.[1]

| Property | Value | Source |

| Melting Point | 214-216 °C | J&K Scientific LLC[2] |

| 211-212 °C (Solvent: benzene) | Career Henan Chemical Co.[1], ChemicalBook[3][4] | |

| Boiling Point | 343.1 ± 15.0 °C (Predicted) | Career Henan Chemical Co.[1], ChemicalBook[3][4] |

| Molecular Formula | C₉H₈N₂ | J&K Scientific LLC[2], ChemicalBook[4] |

| Molecular Weight | 144.17 g/mol | ChemicalBook[4], Sigma-Aldrich |

| Appearance | Light yellow to yellow solid | Career Henan Chemical Co.[1], ChemicalBook[4] |

| Solubility | Slightly soluble in DMF and Methanol, Sparingly soluble in DMSO | Career Henan Chemical Co.[1], ChemicalBook[4] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5][6] A pure substance typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C.[5][6][7] Impurities tend to lower and broaden the melting range.[5][6][8] The following protocol describes the capillary method for determining the melting point of this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. Repeat this process until the packed sample is approximately 1-2 mm high.[7][8]

-

Apparatus Setup:

-

Melting Point Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[5]

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[6][8] Immerse the thermometer and attached capillary tube in the oil of the Thiele tube, ensuring the oil level is above the top of the sample.

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range.[5]

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.[5]

-

Carefully observe the sample.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[5][6]

Synthesis of this compound

This compound is a valuable intermediate in organic synthesis, notably in the preparation of Netarsudil, a Rho kinase inhibitor used for the treatment of glaucoma.[1][4] A common laboratory-scale synthesis involves the reaction of 6-bromoisoquinoline (B29742) with ammonia (B1221849) in the presence of a copper catalyst.[4][9]

General Synthetic Procedure:

A mixture of 6-bromoisoquinoline, a concentrated aqueous ammonia solution, and copper(II) sulfate (B86663) pentahydrate is heated in a sealed vessel (autoclave).[4][9] The reaction is typically carried out at an elevated temperature, for instance, 190°C, for several hours.[4][9] Following the reaction, the mixture is cooled and worked up by basification and extraction with an organic solvent like ethyl acetate.[4][9] The combined organic extracts are then dried and concentrated. The crude product can be further purified, for example, by suspension in a solvent such as dichloromethane, to yield this compound.[4][9]

References

- 1. This compound CAS-no-23687-26-5 - Career Henan Chemical Co. [coreychem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound CAS#: 23687-26-5 [m.chemicalbook.com]

- 4. This compound | 23687-26-5 [chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

theoretical properties of 6-Aminoisoquinoline

An In-depth Technical Guide to the Theoretical Properties of 6-Aminoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry and materials science.[1] Its isoquinoline (B145761) core is a privileged scaffold found in numerous biologically active compounds.[2] This document provides a comprehensive overview of the core theoretical and experimental properties of this compound, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols. Furthermore, it explores its role as a precursor to potent enzyme inhibitors, particularly in the context of Poly (ADP-ribose) polymerase (PARP) signaling pathways, crucial for DNA repair and cancer therapy.[3][4]

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its application in synthesis and drug design. These properties have been determined through both experimental measurements and computational predictions.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23687-26-5 | [5][6] |

| Molecular Formula | C₉H₈N₂ | [6][7] |

| Molecular Weight | 144.17 g/mol | [5][7] |

| Appearance | Light yellow to brown solid/crystalline powder | [1][8] |

| Melting Point | 211-216 °C | [8][9][10] |

| Boiling Point | 343.1 ± 15.0 °C (Predicted) | [9][10] |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [8][9][10] |

| pKa | 7.10 ± 0.10 (Predicted) | [8][9][10] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | Slightly Soluble | [8][9][10] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [8][9][10] |

| Methanol | Slightly Soluble | [8][9][10] |

| Water | Insoluble (predicted low solubility) | [11][12] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

Table 3: ¹H-NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J) | Integration | Assignment | Source |

| 5.54 | Broad single peak | 2H | -NH₂ | [7][9] |

| 6.58 | Single peak | 1H | Aromatic CH | [7][9] |

| 7.00 | Double peak, J = 9.0 Hz | 1H | Aromatic CH | [7][9] |

| 7.35 | Double peak, J = 5.5 Hz | 1H | Aromatic CH | [7][9] |

| 7.75 | Double peak, J = 5.5 Hz | 1H | Aromatic CH | [7][9] |

| 7.75 | Double peak, J = 9.0 Hz | 1H | Aromatic CH | [7][9] |

| 8.32 | Double peak, J = 5.5 Hz | 1H | Aromatic CH | [7][9] |

| 8.98 | Single peak | 1H | Aromatic CH | [7][9] |

Table 4: Mass Spectrometry Data for this compound

| Technique | Key Fragments (m/z) | Source |

| GC-MS | 144 (Molecular Ion), 117, 116 | [5] |

Experimental Protocols

Detailed and reproducible experimental methods are essential for the synthesis and application of this compound in research.

Synthesis of this compound from 6-Bromoisoquinoline

This protocol describes a common method for the synthesis of this compound.[7][9]

Materials:

-

6-Bromoisoquinoline (17.2 g)

-

28% Ammonia (B1221849) solution (200 mL)

-

Copper (II) sulfate (B86663) pentahydrate (10.8 g)

-

10% Sodium hydroxide (B78521) solution (250 mL)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

Combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate in an autoclave.

-

Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.

-

After the reaction, cool the vessel to room temperature.

-

Pour the reaction solution into 250 mL of 10% aqueous sodium hydroxide solution.

-

Extract the aqueous phase with ethyl acetate (5 x 100 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Suspend the crude product in dichloromethane and filter to yield light brown crystalline this compound (Typical yield: ~85%).[7][9]

Caption: Synthesis of this compound.

General PARP1 Inhibition Assay Protocol

Derivatives of this compound are investigated as PARP inhibitors. The following is a representative protocol for determining the in vitro inhibitory activity of a compound against the PARP1 enzyme, based on commercially available assay kits.[4]

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., calf thymus DNA)

-

β-NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

-

Assay buffer (e.g., 50 mM TRIS, 2 mM MgCl₂, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well assay plates

-

Detection reagent

-

Plate reader (colorimetric or fluorometric)

Procedure:

-

Prepare a reaction mixture containing the PARP1 enzyme, activated DNA, and assay buffer.

-

Dispense the reaction mixture into the wells of a 96-well plate.

-

Add the test compounds at various concentrations to the designated wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the enzymatic reaction by adding β-NAD⁺ to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration.

-

Stop the reaction according to the kit manufacturer's instructions.

-

Add the detection reagent to measure the consumption of NAD⁺ or the formation of poly(ADP-ribose).

-

Read the plate using a colorimetric or fluorometric plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value.

Caption: PARP1 Inhibition Assay Workflow.

Biological Activity and Signaling Pathways

This compound is a key intermediate in the synthesis of kinase inhibitors.[1][13] Its derivatives have been notably developed as inhibitors of Poly (ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2.[4][14]

Role in PARP1-Mediated DNA Repair

PARP1 is a critical enzyme in the cellular response to DNA damage, especially single-strand breaks (SSBs).[14] It acts as a DNA damage sensor. Upon binding to a DNA break, PARP1 becomes catalytically active, using NAD⁺ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[14] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the Base Excision Repair (BER) pathway.[4][14]

PARP inhibitors, many of which are derived from scaffolds like isoquinoline, function by competing with NAD⁺ at the catalytic site of the enzyme.[14] This inhibition prevents the synthesis of PAR chains, thereby stalling the recruitment of the DNA repair machinery. The unrepaired SSBs can then degrade into more lethal double-strand breaks during DNA replication, leading to cell death. This mechanism is particularly effective in cancer cells with pre-existing defects in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality.[14]

Caption: PARP1 Signaling in DNA Repair.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor to high-value pharmaceutical agents. Its well-defined physicochemical and spectroscopic properties provide a solid foundation for its use in complex organic synthesis. The methodologies for its preparation are robust, and its utility is highlighted by the development of its derivatives as potent PARP inhibitors. A thorough understanding of its theoretical properties, combined with established experimental protocols, is essential for leveraging this molecule to its full potential in drug discovery and materials science research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | High Purity | For Research Use [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound CAS-no-23687-26-5 - Career Henan Chemical Co. [coreychem.com]

- 9. This compound | 23687-26-5 [chemicalbook.com]

- 10. This compound CAS#: 23687-26-5 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. WO2018125548A1 - Methods for the preparation of this compound - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

The Isoquinoline Alkaloids: A Technical Guide to Their Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of isoquinoline (B145761) alkaloids, a diverse and pharmacologically significant class of natural products. From the isolation of morphine from the opium poppy to the intricate signaling pathways modulated by berberine (B55584), this document provides a comprehensive overview of the discovery, history, and foundational experimental methodologies associated with these remarkable compounds.

A Journey Through Time: The Discovery of Key Isoquinoline Alkaloids

The story of isoquinoline alkaloids is a captivating narrative of scientific inquiry that spans over two centuries. The initial discoveries were pivotal moments in the fields of chemistry and medicine, leading to the isolation of some of the most potent and widely used drugs in human history. The following table summarizes the key milestones in the discovery of prominent isoquinoline alkaloids.

| Alkaloid | Year of Discovery/Isolation | Discoverer(s) | Plant Source | Key Contribution |

| Morphine | 1804 | Friedrich Sertürner | Papaver somniferum (Opium Poppy) | First alkaloid to be isolated from a plant; revolutionized pain management.[1] |

| Codeine | 1832 | Pierre-Jean Robiquet | Papaver somniferum (Opium Poppy) | Isolated as a distinct alkaloid from opium, offering a milder alternative to morphine.[2][3][4][5][6] |

| Papaverine | 1848 | Georg Merck | Papaver somniferum (Opium Poppy) | Discovered as a non-narcotic opium alkaloid with smooth muscle relaxant properties.[7][8] |

| Berberine | First isolated in the 19th century | Various researchers | Berberis vulgaris (Barberry), Coptis chinensis (Goldthread), and others | A widely studied alkaloid with a broad spectrum of pharmacological activities. |

| Isoquinoline | 1885 | S. Hoogewerf and W.A. van Dorp | Coal Tar | The parent heterocyclic compound was isolated, providing the structural foundation for the entire class of alkaloids. |

From Plant to Pure Compound: Experimental Protocols

The isolation and structural elucidation of isoquinoline alkaloids have evolved significantly over time, from classical extraction methods to sophisticated spectroscopic techniques. This section details the core methodologies that have been instrumental in advancing our understanding of these compounds.

Historical Isolation Protocol: The "Lime Method" for Morphine from Opium

One of the earliest and most historically significant methods for isolating morphine from opium is the "lime method," also known as the Thiboumery and Mohr process.[9] This method leverages the phenolic nature of morphine to separate it from other opium alkaloids.

Principle: Morphine, with its phenolic hydroxyl group, is acidic and forms a water-soluble salt (calcium morphinate) in the presence of a base like lime (calcium hydroxide). Other major opium alkaloids, such as codeine and papaverine, lack this phenolic group and remain in the organic phase or precipitate out.

Key Experimental Steps:

-

Extraction: Dried opium is treated with water to extract the alkaloids and other water-soluble components.

-

Basification: The aqueous extract is treated with an excess of lime (calcium hydroxide). This converts morphine into the soluble calcium morphinate.

-

Filtration: The mixture is filtered to remove insoluble plant material and other precipitated alkaloids.

-

Precipitation of Morphine: The filtrate, containing calcium morphinate, is then treated with an ammonium (B1175870) salt (e.g., ammonium chloride). This lowers the pH, causing the free base of morphine to precipitate out of the solution.

-

Purification: The crude morphine precipitate is then collected and can be further purified by recrystallization from a suitable solvent.

Modern Isolation Protocol: Chromatographic Separation of Berberine from Coptis chinensis

Modern isolation techniques rely heavily on chromatographic methods to achieve high purity and yield. The isolation of berberine from the rhizomes of Coptis chinensis serves as a representative example of these advanced protocols.

Principle: This method utilizes the different affinities of the alkaloids present in the plant extract for a stationary phase and a mobile phase to achieve separation. Column chromatography, followed by preparative high-performance liquid chromatography (HPLC), is a common strategy.

Key Experimental Steps:

-

Extraction: Powdered rhizomes of Coptis chinensis are extracted with a solvent such as methanol (B129727) or ethanol, often with the aid of techniques like sonication or reflux to improve efficiency.

-

Preliminary Purification: The crude extract is often subjected to a preliminary purification step, such as acid-base extraction, to enrich the alkaloid fraction.

-

Column Chromatography: The enriched extract is loaded onto a silica (B1680970) gel or alumina (B75360) column. A gradient of solvents with increasing polarity is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing berberine.

-

Preparative HPLC: Fractions rich in berberine are pooled and subjected to preparative HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Crystallization: The purified berberine fraction is collected, the solvent is evaporated, and the berberine is crystallized to yield a highly pure product.

Unraveling the Structure: Spectroscopic Elucidation

The determination of the complex molecular structures of isoquinoline alkaloids relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the alkaloid. Fragmentation patterns observed in MS/MS experiments offer valuable clues about the structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be useful for identifying the chromophoric system.

The Blueprint of Life: Biosynthesis and Signaling Pathways

Isoquinoline alkaloids are biosynthesized from the amino acid tyrosine. Their diverse pharmacological effects are a result of their interaction with various cellular signaling pathways.

Biosynthesis of Benzylisoquinoline Alkaloids

The biosynthesis of the diverse array of benzylisoquinoline alkaloids begins with the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to form the central intermediate, (S)-reticuline. From this pivotal point, various branch pathways lead to the formation of different structural classes of alkaloids, including morphine, codeine, papaverine, and berberine.

References

- 1. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. History of Codeine [narconon.org]

- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 4. Codeine | Research Starters | EBSCO Research [ebsco.com]

- 5. Codeine | Release [release.org.uk]

- 6. Codeine - Wikipedia [en.wikipedia.org]

- 7. Story: Papaverine [merckgroup.com]

- 8. Papaverine, What is Papaverine? About its Science, Chemistry and Structure [3dchem.com]

- 9. digitallibrary.un.org [digitallibrary.un.org]

An In-depth Technical Guide to 6-Aminoisoquinoline and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline (B145761) scaffold is a privileged heterocyclic motif integral to a vast number of natural products and synthetic compounds with significant biological activities. As a class of compounds, aminoisocquinolines—where a primary amine is substituted onto the isoquinoline ring—are of particular interest in medicinal chemistry. The position of the amino group dramatically influences the molecule's physicochemical properties and its pharmacological profile, making the comparative analysis of its structural isomers a critical aspect of drug discovery and development.[1]

This technical guide provides a comprehensive overview of 6-aminoisocquinoline and its key structural isomers: 1-, 3-, 4-, 5-, 7-, and 8-aminoisocquinoline. It details their chemical properties, synthesis, biological activities, and role in modulating key signaling pathways, offering a valuable resource for professionals in the field.

Physicochemical Properties of Aminoisoquinoline Isomers

The location of the amino group on the isoquinoline core alters the electron distribution, hydrogen bonding potential, and overall stereochemistry of the molecule. These changes are reflected in their physical properties, which are crucial for predicting solubility, membrane permeability, and interaction with biological targets.

| Property | 1-Aminoisoquinoline | 3-Aminoisoquinoline | 4-Aminoisoquinoline | 5-Aminoisoquinoline | 6-Aminoisoquinoline | 7-Aminoisoquinoline | 8-Aminoisoquinoline |

| Structure | |||||||

| CAS Number | 1532-84-9 | 2547-34-4 | 23687-25-4 | 1125-60-6 | 23687-26-5 | 23707-37-1 | 580-17-6 |

| Molecular Formula | C₉H₈N₂ | C₉H₈N₂ | C₉H₈N₂ | C₉H₈N₂ | C₉H₈N₂ | C₉H₈N₂ | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol | 144.17 g/mol | 144.17 g/mol | 144.17 g/mol | 144.17 g/mol | 144.17 g/mol | 144.18 g/mol |

| Appearance | Light yellow to brown crystalline powder | Not specified | Yellow solid | Not specified | Brown crystalline powder | Not specified | Not specified |

| pKa | Not specified | Not specified | Not specified | Not specified | 7.10 ± 0.10[2] | Not specified | Not specified |

| Solubility | Not specified | Not specified | Not specified | Water-soluble | Soluble in DMSO | Not specified | Not specified |

(Note: Data compiled from various chemical supplier and database sources. Appearance and some properties may vary based on purity and form.)

Biological Activity and Therapeutic Potential

The isomeric position of the amino group is a key determinant of biological function. While all isomers share a common scaffold, their interactions with specific enzymes and receptors can differ profoundly.

| Isomer | Primary Biological Activity | Notes & Quantitative Data |

| 1-Aminoisoquinoline | Precursor for bioactive molecules | Serves as a building block for various therapeutic agents. |

| 3-Aminoisoquinoline | Synthetic Intermediate | Used in the preparation of derivatives for pharmacological screening. |

| 4-Aminoisoquinoline | Antimalarial, Leishmanicidal, Anticancer | The 4-aminoquinoline (B48711) scaffold is the core of the well-known antimalarial drug Chloroquine. It is considered a privileged scaffold for designing leishmanicidal agents.[3] Derivatives have also been explored as anticancer agents.[4] |

| 5-Aminoisoquinoline (5-AIQ) | PARP-1 Inhibition , Anti-inflammatory, Neuroprotective | A widely studied, water-soluble inhibitor of Poly(ADP-ribose) polymerases (PARPs).[5] While having moderate potency in vitro against PARP-1, it shows high activity in cellular and in vivo models, suggesting excellent cell uptake.[5] Its PARP-1 inhibition leads to the downregulation of NF-κB activity.[5] |

| This compound | Kinase Inhibition, Antibacterial | A key intermediate for synthesizing kinase inhibitors.[6] The related 6-aminoquinoline (B144246) scaffold has shown antibacterial activity by inhibiting DNA-gyrase. |

| 7-Aminoisoquinoline | Kinase Inhibition | Derivatives, such as 7-aminoisoquinoline-4-carboxylic acid, are used as intermediates in the development of kinase inhibitors for cancer treatment. |

| 8-Aminoisoquinoline | Antimalarial, Antimicrobial, Anticancer | The 8-aminoquinoline (B160924) scaffold is the basis for the antimalarial drug Primaquine. Derivatives have shown a wide range of antimalarial and antimicrobial activities.[7] |

Signaling Pathway Modulation: 5-AIQ and the PARP-1/NF-κB Axis

A primary mechanism of action for 5-Aminoisoquinoline (5-AIQ) is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a critical nuclear enzyme involved in DNA repair. Following DNA damage, PARP-1 binds to DNA strand breaks and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.

Inhibition of PARP-1 has significant downstream effects, notably on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. PARP-1 can act as a transcriptional co-activator for NF-κB, promoting the expression of pro-inflammatory genes. By inhibiting PARP-1, 5-AIQ can prevent the PARylation of NF-κB subunits (p65/RelA), which reduces their nuclear retention and subsequent transcription of inflammatory cytokines. This mechanism underlies the potent anti-inflammatory effects observed with 5-AIQ.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. benchchem.com [benchchem.com]

- 6. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide on the Fundamental Reactivity of the Amino Group in 6-Aminoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoisoquinoline is a pivotal heterocyclic amine that serves as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. The presence of the amino group on the isoquinoline (B145761) scaffold imparts a rich and diverse reactivity profile, making it a subject of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the fundamental reactivity of the amino group in this compound, focusing on its nucleophilic and basic properties. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Core Properties of the Amino Group

The reactivity of the amino group in this compound is primarily governed by the lone pair of electrons on the nitrogen atom, which confers both nucleophilicity and basicity.

Basicity: The basicity of the amino group is a critical parameter influencing its reactivity and the physiological behavior of its derivatives. The predicted pKa of the conjugate acid of this compound is approximately 7.10.[1] This moderate basicity means that at physiological pH, a significant portion of the molecules will exist in their protonated form.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily participating in a variety of bond-forming reactions. Key reactions include acylation, sulfonylation, N-alkylation, and reductive amination.

N-Acylation (Amidation)

The reaction of this compound with acylating agents such as acyl chlorides or anhydrides provides a straightforward method for the synthesis of N-(isoquinolin-6-yl)amides. This transformation is fundamental in drug design, as the resulting amide bond can act as a key hydrogen bond donor and acceptor, influencing ligand-receptor interactions.

Experimental Protocol: Synthesis of N-(Isoquinolin-6-yl)acetamide

A general procedure for the N-acylation of an amino-substituted quinoline (B57606) involves dissolving the amine in a suitable solvent, such as anhydrous dichloromethane, in the presence of a base like pyridine (B92270). The mixture is cooled, and the acylating agent (e.g., acetyl chloride) is added dropwise. The reaction is typically stirred for a few hours at room temperature.

| Reagent/Solvent | Role |

| This compound | Starting material |

| Acetyl Chloride | Acylating agent |

| Pyridine | Base and catalyst |

| Dichloromethane | Solvent |

Workflow for N-Acylation

Caption: General workflow for the N-acylation of this compound.

N-Sulfonylation

Reacting this compound with sulfonyl chlorides in the presence of a base like pyridine yields the corresponding sulfonamides. Sulfonamide derivatives are a prominent class of compounds in medicinal chemistry with a broad spectrum of biological activities.

Experimental Protocol: Synthesis of N-(Isoquinolin-6-yl)benzenesulfonamide

To a solution of this compound in anhydrous pyridine, cooled to 0°C, benzenesulfonyl chloride is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

| Reagent/Solvent | Role |

| This compound | Starting material |

| Benzenesulfonyl Chloride | Sulfonylating agent |

| Pyridine | Base and solvent |

Reaction Pathway for N-Sulfonylation

Caption: Reaction pathway for the N-sulfonylation of this compound.

N-Alkylation

The amino group of this compound can be alkylated using various methods, including direct alkylation with alkyl halides and reductive amination. Direct alkylation can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Reductive Amination

A more controlled method for N-alkylation is reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate by reacting this compound with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation.[2][3][4][5][6]

Experimental Protocol: Synthesis of N-Benzyl-isoquinolin-6-amine

A mixture of this compound and benzaldehyde (B42025) is stirred in a suitable solvent, such as 1,4-dioxane (B91453) or 1,2-dichloroethane. Sodium triacetoxyborohydride is then added, and the reaction is stirred at room temperature.[2]

| Reagent/Solvent | Role |

| This compound | Starting material |

| Benzaldehyde | Carbonyl source |

| Sodium Triacetoxyborohydride | Reducing agent |

| 1,4-Dioxane or 1,2-Dichloroethane | Solvent |

Workflow for Reductive Amination

Caption: General workflow for the reductive amination of this compound.

Diazotization and Sandmeyer Reaction

The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the isoquinoline ring. The diazotization is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[7][8][9][10]

The resulting diazonium salt can then undergo a variety of transformations, most notably the Sandmeyer reaction, where the diazonium group is replaced by a halide or cyanide using a copper(I) salt catalyst.[7][9][11]

Experimental Protocol: Synthesis of 6-Chloroisoquinoline via Sandmeyer Reaction

This protocol is adapted from the procedure for the analogous 5-aminoisoquinoline.

Part A: Diazotization this compound is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature.

Part B: Sandmeyer Reaction In a separate flask, copper(I) chloride is dissolved in concentrated hydrochloric acid. The cold diazonium salt solution from Part A is then slowly added to this solution. The reaction is allowed to warm to room temperature and may require gentle heating to ensure complete decomposition of the diazonium salt.

| Reagent/Solvent | Role |

| This compound | Starting material |

| Sodium Nitrite | Diazotizing agent |

| Hydrochloric Acid | Acid catalyst and solvent |

| Copper(I) Chloride | Catalyst |

Logical Relationship in Sandmeyer Reaction

Caption: Logical steps in the Sandmeyer reaction of this compound.

Summary of Quantitative Data

The following table summarizes the key physical and reactivity data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂ | [12] |

| Molecular Weight | 144.17 g/mol | [12] |

| Melting Point | 211-212 °C | [1] |

| pKa (predicted) | 7.10 ± 0.10 | [1] |

Note: Specific yields and detailed spectroscopic data for the products of the described reactions are highly dependent on the precise reaction conditions and should be determined empirically. The provided protocols are based on established methodologies for similar substrates and serve as a strong starting point for optimization.

Conclusion

The amino group of this compound exhibits a rich and versatile reactivity, primarily as a nucleophile. This guide has detailed the key transformations of this functional group, including N-acylation, N-sulfonylation, N-alkylation via reductive amination, and its conversion to a diazonium salt for subsequent Sandmeyer reactions. The provided experimental protocols and workflows offer a practical foundation for researchers to utilize this compound as a valuable building block in the synthesis of complex molecules for drug discovery and materials science. Further optimization of the outlined procedures will enable the efficient and targeted synthesis of a diverse range of novel isoquinoline derivatives.

References

- 1. This compound CAS#: 23687-26-5 [chemicalbook.com]

- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Diazotisation [organic-chemistry.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

electronic properties of the isoquinoline ring system

An In-depth Technical Guide to the Electronic Properties of the Isoquinoline (B145761) Ring System

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606).[1] It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring at the β and γ positions.[2] This ring system is a fundamental scaffold in a vast array of natural products, particularly alkaloids like papaverine (B1678415) and morphine, which are derived from the amino acid tyrosine.[1][3] The unique electronic landscape of the isoquinoline nucleus imparts it with a versatile range of chemical and physical properties.

In the realm of drug discovery and development, the isoquinoline scaffold is considered a "privileged structure."[4] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] At least 38 drugs based on this scaffold are in clinical use or trials for ailments ranging from cancer to cardiovascular diseases.[4] A thorough understanding of the core electronic properties of isoquinoline is therefore critical for the rational design of new therapeutic agents with enhanced efficacy and specificity. This guide provides a detailed examination of these properties, supported by quantitative data, experimental methodologies, and logical workflows.

Core Electronic Structure

Aromaticity and Resonance

The isoquinoline ring system is aromatic.[7] All ten ring atoms (nine carbons and one nitrogen) are sp² hybridized, and the overlapping p-orbitals form a delocalized π-electron system containing 10 electrons, conforming to Hückel's rule (4n+2).[2] This delocalization is responsible for the molecule's planarity and thermodynamic stability.[8] The resonance energy for isoquinoline is 222 kJ/mol, slightly less than its isomer quinoline, but indicative of significant aromatic character.[9] Resonance delocalizes electron density across both rings, but the presence of the electronegative nitrogen atom creates an uneven distribution, which dictates the molecule's reactivity.[2]

Electron Density and Reactivity

The nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing (-I and -R) effect, reducing the electron density of the heterocyclic ring.[10] Consequently, the carbocyclic (benzene) ring is comparatively electron-rich, making it the preferred site for electrophilic attack.[11] Conversely, the electron-deficient pyridine ring, particularly the C-1 position, is susceptible to nucleophilic attack.[12]

Computational studies, such as Density Functional Theory (DFT), have been employed to model this electron distribution and predict reactivity.[13][14] The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's stability and reactivity, with a typical energy gap of around 3.78 eV.[13]

dot digraph "Reactivity_of_Isoquinoline" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", label="Electron Density and Reactivity Sites in Isoquinoline", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=plaintext, fontname="Arial"];

} END_DOT Caption: Logical relationship of electron density to reaction type.

Basicity and Acidity

The lone pair of electrons on the sp² hybridized nitrogen atom is not involved in the aromatic π-system and is available for protonation, rendering isoquinoline a weak base.[1][7] Its basicity is slightly stronger than that of quinoline and pyridine.[15] The pKa of the conjugate acid (isoquinolinium ion) is a key parameter in drug design, influencing solubility and receptor interaction.

Quantitative Electronic and Physical Data

Quantitative data provides a framework for comparing isoquinoline with other heterocyclic systems and for predicting the behavior of its derivatives.

Table 1: Key Physicochemical Properties of Isoquinoline

| Property | Value | Reference(s) |

|---|---|---|

| Formula | C₉H₇N | [1] |

| Molar Mass | 129.16 g·mol⁻¹ | [1] |

| Appearance | Colorless hygroscopic liquid/platelets | [1][3] |

| Melting Point | 26–28 °C | [1] |

| Boiling Point | 242 °C | [1] |

| pKa (of conjugate acid) | 5.14 - 5.4 | [1][15] |

| Dipole Moment | 2.60 D |[16] |

Table 2: Spectroscopic Data for Isoquinoline

| Spectroscopy Type | Key Features | Wavelength/Shift | Reference(s) |

|---|---|---|---|

| UV-Vis (in DCM) | π-π* transitions | 268 nm, 305 nm, 318 nm | [17] |

| UV-Vis (Protonated) | Bathochromic shift | 328 nm | [17] |

| Fluorescence (D1-D0) | Electronic transitions of radicals | 18,492 - 19,430 cm⁻¹ | [18] |

| ¹H NMR | Aromatic protons | δ 7.5-9.2 ppm | [19] |

| ¹³C NMR | Aromatic carbons | δ 120-153 ppm |[20] |

Chemical Reactivity Explored

Electrophilic Aromatic Substitution (SEAr)

As predicted by its electron density distribution, electrophilic substitution occurs preferentially on the electron-rich benzene ring, primarily at the C-5 and C-8 positions.[11][12] The nitrogen atom deactivates the ring system towards electrophiles compared to benzene, but isoquinoline is still more reactive than pyridine.[10]

-

Nitration : Reaction with nitric and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline.[21]

-

Sulfonation : Treatment with oleum (B3057394) gives isoquinoline-5-sulfonic acid.[21]

-

Halogenation : Bromination in the presence of a Lewis acid leads to 5-bromoisoquinoline.[21]

The experimentally determined order of positional reactivity for electrophilic attack on the neutral molecule is: 4 > 5 ≈ 7 > 8 > 6 > 3 > 1.[22]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic attack occurs on the electron-deficient pyridine ring.[23] The C-1 position is the most reactive due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-type intermediate.[9]

-